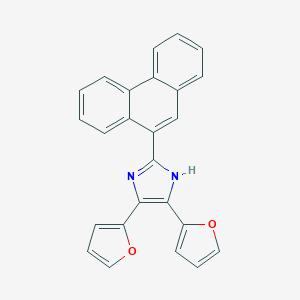![molecular formula C22H17ClN6O B288931 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as CP-690,550, is a small molecule drug that has shown potential in treating autoimmune diseases. It was first discovered by Pfizer in 2003 and has since been extensively studied for its therapeutic properties.
Mechanism of Action
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile works by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells. By doing so, it blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of various cytokines and chemokines in the serum of patients with autoimmune diseases. It also reduces the number of T cells and B cells in the peripheral blood and lymphoid tissues. Additionally, it has been shown to reduce the infiltration of immune cells into affected tissues, leading to a reduction in inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, one of the limitations of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile is its potential to increase the risk of infections due to its immunosuppressive effects. It also has the potential to cause liver toxicity and other adverse effects.
Future Directions
Future research on 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile could focus on its potential in treating other autoimmune diseases such as multiple sclerosis and lupus. It could also be studied in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile in patients with autoimmune diseases.
Synthesis Methods
The synthesis of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile involves a series of chemical reactions starting from commercially available reagents. The key steps involve the formation of the pyrimidine and pyrazole rings, followed by the introduction of the chloro and methyl groups. The final product is obtained by reacting the intermediate with a nitrile group.
Scientific Research Applications
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines that play a role in autoimmune diseases.
properties
Molecular Formula |
C22H17ClN6O |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H17ClN6O/c1-13-10-16(23)8-9-18(13)30-20-11-19(29-21(25)17(12-24)14(2)28-29)26-22(27-20)15-6-4-3-5-7-15/h3-11H,25H2,1-2H3 |
InChI Key |
ADAKRUWZORAKHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)


![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)
